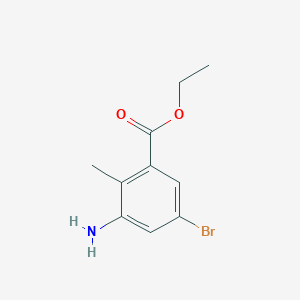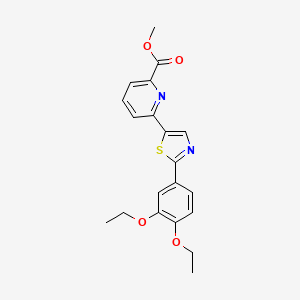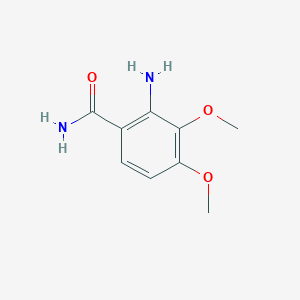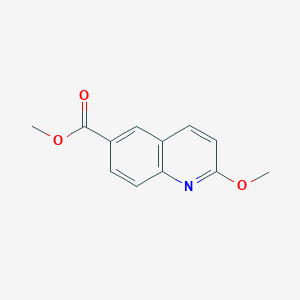
1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone is a complex organic compound that features a thiazole ring, a pyridine ring, and a diethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to achieve high purity levels .
化学反応の分析
Types of Reactions
1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
科学的研究の応用
1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.
作用機序
The mechanism by which 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, have comparable chemical properties.
Diethoxyphenyl Compounds: Molecules with the diethoxyphenyl group, like certain ethers, show similar reactivity patterns.
Uniqueness
What sets 1-(6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)pyridin-2-yl)ethanone apart is the combination of these three distinct functional groups in a single molecule.
特性
分子式 |
C20H20N2O3S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
1-[6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C20H20N2O3S/c1-4-24-18-10-9-14(11-19(18)25-5-2)20-22-17(12-26-20)16-8-6-7-15(21-16)13(3)23/h6-12H,4-5H2,1-3H3 |
InChIキー |
XPWJIARNSQFTFS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)








